Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Friedel-Crafts alkylation . For instance, the treatment of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of Na2CO3, bis-triphenylphosphine palladium dichloride (PdCl2(PPh3)2), and a mixture of H2O and THF afforded a related compound, methyl-3-bromo-4’-methoxy-[1,1’-biphenyl]-2-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate” can be inferred from related compounds. For example, 1,1’-Biphenyl, 3-methyl- has a molecular weight of 168.2344 and a molecular formula of C13H12 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Biphenyl compounds undergo various chemical reactions. For instance, they can undergo electrophilic substitution reactions similar to benzene . Protodeboronation of pinacol boronic esters is another reaction that can be utilized in the synthesis of related compounds .
Scientific Research Applications
-
Synthetic Organic Chemistry
- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry .
- They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- The preconditions required for the existence of axial chirality in biaryl compounds are discussed .
- Atropisomerism as a type of axial chirality in biphenyl molecules is also discussed .
-
Biological and Medicinal Applications
- Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs) .
- They are omnipresent in medicinally active compounds, marketed drugs, and natural products .
- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
-
Fluorescence Studies
-
Agriculture and Industrial Products
-
Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals
-
Cross-Coupling Reactions
-
Agriculture and Industrial Products
-
Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals
-
Cross-Coupling Reactions
properties
IUPAC Name |
methyl 2-methoxy-4-phenylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-12(11-6-4-3-5-7-11)8-9-13(14)15(16)18-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDRDPIUCCRDNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630213 | |
Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
175152-70-2 | |
Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.